molecular formula C9H11ClN2O5 B105174 3'-Chloro-3'-deoxyuridine CAS No. 18810-36-1

3'-Chloro-3'-deoxyuridine

Cat. No.: B105174
CAS No.: 18810-36-1
M. Wt: 262.65 g/mol
InChI Key: UCSUZFLOJSMXTE-XVFCMESISA-N
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Description

3'-Chloro-3'-deoxyuridine is a synthetic nucleoside analogue that incorporates into newly synthesized DNA during the S-phase of the cell cycle, serving as a marker for studying DNA replication and cell proliferation . Similar to other halogenated pyrimidines such as 5-chloro-2'-deoxyuridine (CldU) and 5-bromo-2'-deoxyuridine (BrdU), this compound is a valuable tool for tracing the fate of dividing cells, determining their birthdates, and investigating cell cycle parameters in vital processes like embryonic development and tissue renewal . Nucleoside analogs of this class can be used in multi-labeling schemes alongside other analogues (e.g., BrdU, IdU) to sequentially track cell divisions and elucidate complex proliferative behaviors, such as those of stem cells . Researchers leverage these compounds to gain critical insights into cell differentiation, migration, and the maintenance of stem cell niches. It is important to note that, as with other thymidine analogues, considerations regarding dosage and potential effects on cell viability and DNA integrity should be accounted for in experimental design . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSUZFLOJSMXTE-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172153
Record name 3'-Chloro-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18810-36-1
Record name 3'-Chloro-3'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Chloro-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 3 Deoxyuridine

Strategies for Regioselective Chlorination at the 3'-Position of the Deoxyribose Moiety

The introduction of a chlorine atom at the 3'-position of the deoxyribose moiety of uridine (B1682114) requires precise regioselectivity to avoid reactions at other hydroxyl groups (2' and 5'). Various protocols have been developed for the preparation of monochlorinated sugar-modified nucleosides. mdpi.com A common strategy involves the use of reagents that can selectively replace a hydroxyl group with a chlorine atom.

One established method for introducing chlorine at the 3'-position involves starting from anhydro nucleosides. mdpi.com For instance, the opening of an anhydro-nucleoside precursor with reagents like hydrogen chloride in pyridine (B92270) (HCl-Py) or hydrogen chloride in dioxane can lead to the formation of the desired 3'-chloro derivative. mdpi.com Another approach utilizes chlorinating agents such as those from the Vilsmeier-Haack reagent family, which have been used for the chlorination of uridine derivatives, although this may lead to multiple chlorinations if not carefully controlled. jst.go.jp

More contemporary methods may employ reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), often in the presence of a base to control the reaction. However, achieving exclusive 3'-chlorination without affecting the 5'-hydroxyl group often necessitates the use of protecting groups. The 5'-hydroxyl, being a primary alcohol, is generally more reactive than the secondary 3'-hydroxyl group. Therefore, a typical synthetic route involves the protection of the 5'-hydroxyl group with a suitable protecting group, such as a trityl or silyl (B83357) ether, before proceeding with the chlorination of the 3'-position.

Stereochemical Control in 3'-Chlorination Reactions

Achieving the correct stereochemistry at the C3' center is a critical aspect of synthesizing 3'-Chloro-3'-deoxyuridine. The chlorination reaction at the 3'-position of a precursor typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This implies an inversion of configuration at the chiral center.

For instance, starting with a uridine precursor that has the natural ribo configuration (with the 3'-hydroxyl group pointing 'up'), a direct SN2 reaction with a chlorinating agent will result in the formation of the 3'-chloro derivative with the chlorine atom in the 'down' position, corresponding to the xylo configuration. If the desired product requires the retention of the original stereochemistry (i.e., a ribo configuration for the chloro-substituted sugar), a double inversion strategy is necessary. This can be achieved by first introducing a good leaving group with inversion of configuration, followed by a second SN2 reaction with a chloride source that inverts the configuration back to the original orientation.

Neighboring group participation can also play a crucial role in controlling the stereochemical outcome. scripps.edu For example, a protecting group at the 2'-position can influence the approach of the nucleophile (chloride ion), leading to a specific stereoisomer. The choice of solvent and reaction conditions also significantly impacts the stereoselectivity of the chlorination reaction.

Comparison with Related Halogenation Methodologies on Deoxyribose Sugars

The methodologies for introducing a chlorine atom at the 3'-position of deoxyuridine can be compared with other halogenation reactions (fluorination, bromination, and iodination) on the same sugar moiety. While the general principles of nucleophilic substitution often apply, the choice of halogenating agent and the reaction conditions vary significantly.

HalogenTypical ReagentsKey Characteristics
Fluorine Diethylaminosulfur trifluoride (DAST), Yarovenko's reagentFluorination is often more challenging due to the lower nucleophilicity of the fluoride (B91410) ion. Reactions may require more forcing conditions.
Chlorine Thionyl chloride (SOCl2), Phosphorus pentachloride (PCl5), Appel reaction conditions (PPh3, CCl4)Chlorination is a versatile method with a wide range of available reagents. Stereochemical control can be achieved through careful selection of precursors and reaction pathways. mdpi.com
Bromine N-Bromosuccinimide (NBS), Phosphorus tribromide (PBr3), Appel reaction conditions (PPh3, CBr4) mdpi.comBromination reactions are generally similar to chlorination but may proceed under milder conditions. The bromide ion is a better nucleophile than chloride.
Iodine N-Iodosuccinimide (NIS), Triphenylphosphine/IodineIodination is typically the most facile of the halogenations due to the high nucleophilicity of the iodide ion. However, iodo-derivatives are often less stable.

In comparison to other halogens, selenium can also be selectively introduced to various positions on the ribose ring by replacing oxygen atoms, offering an alternative to conventional halogenation. senaresearch.com This method of derivatization can be advantageous as it may avoid the disruption of the molecule's structure and function that can be caused by halogen modifications. senaresearch.com

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound relies on the availability of suitable precursors and intermediates. A common starting material is uridine itself. The synthesis often begins with the protection of the hydroxyl groups that are not intended to be chlorinated.

A typical synthetic sequence involves:

Protection of the 5'-hydroxyl group: This is often achieved using reagents like dimethoxytrityl chloride (DMT-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) to selectively protect the primary 5'-OH group.

Protection of the 2'-hydroxyl group: If the starting material is uridine (a ribonucleoside), the 2'-hydroxyl group must also be protected to ensure chlorination occurs specifically at the 3'-position. Acetyl or benzoyl groups are commonly used for this purpose.

Activation of the 3'-hydroxyl group: The 3'-OH group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution by a chloride ion.

Chlorination: The activated intermediate is then treated with a chloride source, such as lithium chloride (LiCl) or tetrabutylammonium (B224687) chloride (TBACl), to introduce the chlorine atom at the 3'-position.

Alternatively, direct chlorination of a protected uridine derivative can be attempted using reagents like those previously mentioned (SOCl2, PCl5). The synthesis of 2',3',5'-trichloro-2',3',5'-trideoxy-2',3'-secouridines, for example, has been achieved from uridine through oxidation, reduction, and subsequent chlorination with a Vilsmeier-Haack reagent. jst.go.jp The synthesis of precursors can also involve the creation of specific sugar moieties, such as 3-deoxyribofuranose, which are then coupled with the uracil (B121893) base under Vorbrüggen glycosylation conditions. mdpi.com

Derivatization of the Uridine Base and Sugar Moiety of this compound

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications on both the uracil base and the sugar moiety. These derivatizations can be used to explore structure-activity relationships for various applications.

Modification at the 5-Position of the Uracil Base

The C-5 position of the uracil ring is a common site for modification due to its accessibility for electrophilic substitution and cross-coupling reactions. mostwiedzy.pl A variety of functional groups can be introduced at this position.

Reaction TypeReagents and ConditionsResulting Modification
Halogenation N-Chlorosuccinimide (NCS), Iodobenzene dichloride mostwiedzy.plIntroduction of another halogen (e.g., 5-chloro, 5-bromo, 5-iodo).
Vinylation Vinyl acetate, Pd(OAc)2Introduction of a vinyl group.
Alkynylation Terminal alkynes, CuI, Pd(PPh3)4 (Sonogashira coupling) Introduction of an alkynyl group.
Arylation Arenes, Pd(OAc)2, TBAF acs.orgIntroduction of an aryl group.
Hydroxymethylation Formaldehyde, baseIntroduction of a hydroxymethyl group. cdnsciencepub.com

These modifications can significantly alter the properties of the parent molecule. For instance, the synthesis of phosphonoformate and phosphonoacetate derivatives of 5-substituted 2'-deoxyuridines has been described, where the nature of the 5-substituent (e.g., iodo, 2-chloroethyl, 2-bromovinyl) was found to be critical for antiviral activity. nih.gov

Modifications at Other Positions of the Sugar Ring

Besides the defining 3'-chloro group, other positions on the sugar moiety of this compound can be modified.

Modification at the 5'-Position: The 5'-hydroxyl group, if deprotected, can be a site for further reactions. For example, it can be converted to other functional groups, such as an azide, which is a precursor for "click chemistry" reactions. mdpi.com The synthesis of 5'-chloro-5'-deoxyguanosine (B13139033) has been reported, indicating that chlorination at the 5'-position is a feasible modification for nucleosides. vulcanchem.com

Modification at the 2'-Position: While the parent compound is a deoxyuridine derivative (lacking a 2'-hydroxyl), modifications can be envisioned starting from a ribonucleoside precursor where a 2'-substituent is introduced prior to or after the 3'-chlorination step. For example, the synthesis of double-headed nucleosides has been reported where a nucleobase is attached to the 2'-position of the sugar ring. nih.govbeilstein-journals.org

Unsaturation: Elimination reactions could potentially be used to introduce a double bond into the sugar ring, for example, between the 2' and 3' positions, creating an unsaturated nucleoside analog.

These derivatizations allow for the generation of a diverse library of compounds based on the this compound scaffold, enabling a systematic exploration of their chemical and physical properties.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis and derivatization of this compound and its analogues are critically dependent on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the compounds.

Purification Techniques

A variety of chromatographic methods are instrumental in the isolation and purification of this compound and its derivatives from reaction mixtures.

Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental technique for the purification of nucleoside derivatives. cdnsciencepub.com For instance, in the synthesis of related compounds, silica gel columns are used with gradient elution systems, such as dichloromethane-methanol or ethyl acetate-hexane, to separate the desired product from starting materials and byproducts. oup.comopinvisindi.is Short-path column chromatography on silica gel has also been employed for the purification of crude reaction products. epo.org For more polar or closely related impurities, reversed-phase (RP) silica gel, such as C18-RP, can be utilized with aqueous alcohol mixtures as the eluent. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analysis of nucleoside analogues, offering higher resolution and sensitivity compared to standard column chromatography. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis and purification of these compounds. academicjournals.org Analytical purity and retention times can be accurately determined using this method. chemicalbook.com In some cases, HPLC is coupled with mass spectrometry (LC-MS) for enhanced detection and characterization. mcmaster.canih.gov

Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring the progress of reactions and for the preliminary analysis of product mixtures. opinvisindi.is By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, products, and byproducts can be visualized, often under UV light. opinvisindi.is

Characterization Techniques

A suite of spectroscopic and spectrometric techniques is employed to elucidate and confirm the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural characterization of nucleosides.

1H NMR: Proton NMR provides detailed information about the chemical environment of protons in the molecule, including the sugar moiety and the nucleobase. cdnsciencepub.comoup.commdpi.com Chemical shifts (δ) and coupling constants (J) help in assigning the stereochemistry of the sugar ring and the position of substituents.

13C NMR: Carbon NMR is used to identify all the carbon atoms in the molecule, including the characteristic signal of the thiocarbonyl group in thionucleoside derivatives. mdpi.com

19F NMR: Fluorine NMR is particularly useful for characterizing fluorinated derivatives. wiley-vch.de

31P NMR: Phosphorus NMR is essential for the characterization of phosphorylated nucleosides and phosphoramidite (B1245037) derivatives. oup.com

Multi-dimensional NMR: Techniques like COSY and HSQC can be used for more complex structural elucidation and unambiguous assignment of proton and carbon signals.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Fast Atom Bombardment (FAB-MS): This technique has been used to determine the mass-to-charge ratio (m/e) of protected nucleosides. oup.com

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of polar molecules like nucleosides. nih.govwiley-vch.de It allows for the detection of molecular ions (e.g., [M+H]+ or [M+Na]+) and provides accurate mass measurements. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. opinvisindi.is

Collision-Induced Dissociation (CID): CID experiments in tandem mass spectrometry (MS/MS) are used to study the fragmentation pathways of ions, providing further structural information. nih.govddtjournal.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to study the electronic transitions within the molecule, particularly in the nucleobase. oup.commdpi.com The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophoric system.

Molecular and Cellular Mechanisms of Action of 3 Chloro 3 Deoxyuridine

Cellular Transport and Intracellular Accumulation Mechanisms

The entry of 3'-Chloro-3'-deoxyuridine into cells is a critical first step for its subsequent metabolic activation and biological activity. Like other nucleoside analogs, its transport across the cell membrane is mediated by specialized protein channels known as nucleoside transporters (NTs). wikipedia.orgnih.gov These transporters facilitate the movement of natural nucleosides and various structurally related drug molecules. The efficiency of this transport directly influences the intracellular concentration of the compound and, consequently, its therapeutic or cytotoxic potential.

Role of Nucleoside Transporters in this compound Uptake

The uptake of nucleosides and their analogs is primarily handled by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). wikipedia.orgnih.govresearchgate.net ENTs facilitate the movement of nucleosides down their concentration gradient, while CNTs actively transport nucleosides against a concentration gradient, a process often coupled to the sodium ion gradient. nih.govresearchgate.net

The structural features of a nucleoside analog, particularly modifications on the sugar moiety, can significantly impact its recognition and transport by these proteins. For instance, studies on various uridine (B1682114) analogs have shown that the 3'-hydroxyl group on the ribose ring is an important determinant for interaction with human CNTs (hCNTs). nih.gov The substitution of this hydroxyl group with a chlorine atom, as in this compound, would therefore be expected to influence its transport efficiency. Research on 3'-deoxyuridine (B14125) has shown a significantly reduced affinity for a bacterial CNT model (vcCNT), suggesting that modifications at the 3' position are poorly tolerated. elifesciences.org This implies that this compound may have a lower transport rate compared to its parent nucleoside, uridine.

The table below summarizes the dissociation constants (KD) for various uridine analogs with a concentrative nucleoside transporter, highlighting the importance of the 3'-hydroxyl group.

CompoundKD (μM)
Uridine36 ± 3
2'-Deoxyuridine170 ± 10
3'-Deoxyuridine >2,800
5'-Deoxyuridine>2,800
Data from Johnson et al. (2014) showing equilibrium dissociation constants for various nucleosides with vcCNT. elifesciences.org

Intracellular Phosphorylation Pathways

Identification and Characterization of Kinases Involved in this compound Phosphorylation

The initial and often rate-limiting step in the activation of nucleoside analogs is the first phosphorylation, converting the nucleoside into a nucleoside monophosphate. This reaction is typically catalyzed by a specific nucleoside kinase. For uridine analogs, uridine-cytidine kinase is a primary enzyme involved in this initial phosphorylation step. However, the substrate specificity of these kinases is crucial. Modifications to the sugar or base moiety of the nucleoside can significantly affect the enzyme's ability to recognize and phosphorylate the analog.

While specific studies detailing the kinases responsible for this compound phosphorylation are not extensively available, the general principles of nucleoside analog activation suggest that enzymes like uridine-cytidine kinase and possibly thymidine (B127349) kinase would be involved. The presence of the 3'-chloro group may influence the binding affinity and catalytic efficiency of these kinases.

Formation of this compound Mono-, Di-, and Triphosphates

Following the initial monophosphorylation, subsequent phosphorylation steps are required to form the diphosphate (B83284) and ultimately the active triphosphate derivative. These subsequent phosphorylations are generally catalyzed by nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (NDP) kinases, respectively. These enzymes typically have broader substrate specificity compared to the initial nucleoside kinases.

This compound + ATP → This compound-5'-monophosphate + ADP (catalyzed by a nucleoside kinase)

This compound-5'-monophosphate + ATP → This compound-5'-diphosphate + ADP (catalyzed by an NMP kinase)

This compound-5'-diphosphate + ATP → This compound-5'-triphosphate + ADP (catalyzed by an NDP kinase)

The successful conversion to the triphosphate form is essential for the compound's interaction with its ultimate molecular targets, DNA and RNA polymerases. The synthesis of nucleoside triphosphates can be achieved chemically through methods like the Yoshikawa protocol, which involves reacting the nucleoside with a phosphorylating agent like phosphorus oxychloride, followed by reaction with pyrophosphate. mdpi.com

Interaction with DNA and RNA Polymerases

The triphosphate form of this compound acts as a fraudulent substrate for DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids. By mimicking natural nucleoside triphosphates, it can be incorporated into growing DNA or RNA chains, leading to chain termination or altered nucleic acid function.

Substrate Recognition by DNA Polymerases

The this compound triphosphate, once formed, can compete with the natural substrate, deoxyuridine triphosphate (dUTP) or thymidine triphosphate (TTP), for incorporation into the growing DNA strand. However, the absence of a 3'-hydroxyl group and the presence of a chlorine atom at this position mean that once incorporated, the polymerase cannot add the next nucleotide, leading to chain termination. The efficiency of its incorporation as a substrate depends on the specific type of DNA polymerase. nih.gov For instance, bacterial DNA polymerase III α-subunits exist in different forms (PolC and DnaE), each with distinct properties that could influence their interaction with nucleotide analogs. nih.gov

The table below provides an overview of the key enzymes and their roles in the mechanism of action of this compound.

Enzyme FamilySpecific Enzyme (Example)Role in the Action of this compound
Nucleoside Transporters Concentrative Nucleoside Transporters (CNTs)Mediate the uptake of this compound into the cell.
Equilibrative Nucleoside Transporters (ENTs)Facilitate the transport of this compound across the cell membrane.
Nucleoside Kinases Uridine-Cytidine KinaseCatalyzes the initial phosphorylation to the monophosphate form.
NMP/NDP Kinases Nucleoside Monophosphate KinasesCatalyze the conversion from monophosphate to diphosphate.
Nucleoside Diphosphate KinasesCatalyze the final phosphorylation to the active triphosphate form.
DNA/RNA Polymerases DNA PolymeraseIncorporates the triphosphate form into the growing DNA chain, leading to chain termination.

Potential for Chain Termination and Misincorporation during DNA Replication

The primary mechanism by which this compound is thought to exert its cytotoxic effects is through the termination of DNA chain elongation. Following cellular uptake, the nucleoside analog is phosphorylated to its active triphosphate form, this compound triphosphate. This activated analog mimics the natural deoxyuridine triphosphate (dUTP) and can be recognized by DNA polymerases.

The critical feature of this compound is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with a chlorine atom (-Cl). The 3'-OH group is indispensable for DNA synthesis, as it serves as the attachment point for the incoming nucleotide's 5'-phosphate group, forming a phosphodiester bond that extends the DNA chain. mdpi.com The absence of this 3'-OH group makes this compound an obligate chain terminator. mdpi.com Once a DNA polymerase incorporates the analog into a growing DNA strand, no further nucleotides can be added, leading to the abrupt cessation of replication. mdpi.com This process is analogous to the mechanism of other well-known dideoxynucleoside chain terminators, such as 2',3'-dideoxyuridine, whose triphosphate form is a potent inhibitor of DNA synthesis. nih.gov

While the principal action is chain termination, the potential for misincorporation exists. DNA polymerases, despite their high fidelity, can mistakenly incorporate the analog opposite a non-complementary base on the template strand. However, the more significant biological consequence remains the termination of the nascent DNA chain, which leads to the accumulation of truncated DNA fragments and replication fork collapse. This triggers a DNA damage response and subsequent cellular outcomes. medchemexpress.commedchemexpress.com

Interactions with RNA Polymerases and Transcriptional Processes

The influence of this compound extends beyond DNA replication to affect transcriptional processes mediated by RNA polymerases. The triphosphate form of the analog can act as a competitive inhibitor of the natural ribonucleotide, uridine triphosphate (UTP), for the active site of RNA polymerases.

Studies on the closely related analog, 3'-Deoxyuridine-5'-triphosphate (3'-dUTP), have shown that it strongly inhibits DNA-dependent RNA polymerases I and II. medchemexpress.com This inhibition occurs because the analog, while being recognized by the polymerase, lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond, thereby preventing the elongation of the RNA transcript. Other 3'-modified analogs, such as 3'-deoxyadenosine triphosphate (cordycepin triphosphate), are also known to be incorporated into RNA chains and cause premature termination of transcription. acs.org

Impact on Nucleotide Metabolism and Deoxyribonucleotide Pools

This compound can significantly disrupt the delicate balance of intracellular nucleotide pools, which is critical for faithful DNA replication. oregonstate.edu One of the key targets in this process is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.govnih.gov

The diphosphate form of related analogs, such as 2'-chloro-2'-deoxyuridine (B1294582) 5'-diphosphate, has been identified as a potent, time-dependent inactivator of RNR in both viral and bacterial systems. nih.govnih.govacs.org The mechanism of inactivation involves the enzyme-mediated generation of a reactive intermediate that irreversibly modifies the enzyme. acs.org It is plausible that this compound, once converted to its diphosphate form within the cell, acts similarly to inhibit RNR.

By inhibiting RNR, this compound would deplete the intracellular pools of natural deoxyribonucleotides (dATP, dGTP, dCTP, and dTTP). This imbalance has two major consequences:

It enhances the cytotoxic effect of the analog by reducing the concentration of competing natural nucleotides, thereby increasing the probability of the analog's triphosphate form being incorporated into DNA. nih.gov

Table 1: Effects of Uridine Analogs on Key Enzymes

Compound/Analog Target Enzyme Effect Reference
2'-Chloro-2'-deoxyuridine 5'-diphosphate Ribonucleotide Reductase (RNR) Time-dependent inactivation nih.govnih.govacs.org
3'-Deoxyuridine-5'-triphosphate RNA Polymerase I & II Competitive inhibition medchemexpress.com
This compound (diphosphate) Ribonucleotide Reductase (RNR) Predicted: Inhibition/Inactivation
This compound (triphosphate) DNA Polymerases Chain termination mdpi.com
This compound (triphosphate) RNA Polymerases Predicted: Chain termination acs.org

Induction of Cellular Responses

Modulation of Cell Cycle Progression

The incorporation of thymidine analogs into DNA is a well-established method for monitoring the S phase (synthesis phase) of the cell cycle. plos.orgbio-rad-antibodies.com However, the very act of incorporating an analog like this compound can profoundly disrupt cell cycle progression.

By terminating DNA synthesis, this compound is expected to trigger cell cycle checkpoints. The presence of stalled replication forks and DNA damage activates signaling pathways that arrest the cell cycle, providing an opportunity for repair. This typically results in an accumulation of cells in the S phase. A similar effect is observed with the 3'-modified nucleoside analog 3'-azido-3'-deoxythymidine (AZT), which causes a reversible synchronization of cells in the S phase. nih.gov The incorporation of other analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has also been shown to perturb cell cycle progression and induce DNA damage signaling. researchgate.net Therefore, treatment with this compound would likely lead to a significant S-phase arrest, preventing cells from proceeding into the G2 and M phases of the cell cycle.

Mechanistic Pathways of Apoptosis Induction

The cellular stress induced by DNA replication blockage, DNA damage, and metabolic disruption by this compound culminates in the activation of programmed cell death, or apoptosis. medchemexpress.commedchemexpress.com Apoptosis is a highly regulated process mediated by a family of proteases called caspases and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. plos.org

Intrinsic Pathway: This pathway is typically activated by intracellular stress, such as the DNA damage caused by this compound. researchgate.net The DNA damage response can lead to the activation of the tumor suppressor protein p53. Activated p53 can upregulate pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to APAF-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell. plos.org

Extrinsic Pathway: While less likely to be the primary route, this pathway involves the binding of extracellular death ligands (like FasL or TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can also cleave and activate the executioner caspase-3. researchgate.net

Given that the primary action of this compound is to induce DNA damage and replication stress, it is most probable that it triggers apoptosis primarily through the p53-dependent intrinsic mitochondrial pathway, leading to the activation of the caspase cascade.

Autophagy-Related Mechanisms

Autophagy is a cellular catabolic process involving the degradation of cellular components via lysosomes. It plays a dual role in cell survival and cell death and can be triggered by various cellular stressors, including nutrient deprivation and DNA damage. While direct evidence linking this compound to autophagy is limited, the cellular insults it causes make it a potential modulator of this pathway.

Cellular stress, including that induced by some chemical agents, can activate the AMPK/mTOR/ULK1 signaling pathway, a central regulator of autophagy. nih.gov For instance, the compound 3-Chloropropane-1,2-diol has been shown to induce autophagy through this pathway. nih.gov It is conceivable that the metabolic and replicative stress caused by this compound could similarly activate AMPK, leading to the inhibition of mTOR and the activation of the ULK1 complex, thereby initiating autophagy. Autophagy may initially serve as a pro-survival response to the metabolic stress caused by the analog. However, if the damage is too severe, excessive or prolonged autophagy can contribute to a form of programmed cell death known as autophagic cell death. aging-us.com There is also significant crosstalk between apoptosis and autophagy, where components of one pathway can influence the other. The cellular context and the extent of damage would ultimately determine whether autophagy induction by this compound promotes survival or contributes to cell death.

Table 2: Summary of Induced Cellular Responses

Cellular Process Key Molecular Events Predicted Outcome for this compound Reference
Cell Cycle DNA replication blockage, activation of checkpoints S-phase arrest nih.govresearchgate.net
Apoptosis DNA damage response, p53 activation, cytochrome c release, caspase activation Induction of intrinsic apoptosis researchgate.netplos.org
Autophagy Cellular stress, potential AMPK/mTOR pathway modulation Possible induction of autophagy nih.govaging-us.com

Preclinical Investigations of Biological Activities of 3 Chloro 3 Deoxyuridine

In Vitro Antiviral Efficacy Studies

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the in vitro antiviral efficacy of 3'-Chloro-3'-deoxyuridine against either DNA or RNA viruses. The following subsections reflect this lack of available data.

Spectrum of Antiviral Activity against DNA Viruses

There is no publicly available research data on the in vitro activity of this compound against DNA viruses.

Spectrum of Antiviral Activity against RNA Viruses

There is no publicly available research data on the in vitro activity of this compound against RNA viruses.

Viral Enzyme Inhibition Profiles (e.g., Viral Polymerases)

No studies detailing the inhibitory effects of this compound on specific viral enzymes, such as viral polymerases, were identified in the public domain.

Studies on Viral Replication Cycle Disruption

There is a lack of available scientific literature investigating the mechanisms by which this compound may disrupt the viral replication cycle.

In Vitro Anticancer Efficacy Studies

Inhibition of Cancer Cell Proliferation in Various Cell Lines

No specific data on the inhibitory effects of this compound on the proliferation of various cancer cell lines could be retrieved from publicly accessible research. Therefore, no data table on its anticancer activity can be provided.

Cell Line-Specific Sensitivity and Resistance Mechanisms

No data from preclinical studies detailing the half-maximal inhibitory concentrations (IC50) of this compound across various cancer cell lines were found. Consequently, information regarding cell lines that exhibit particular sensitivity or resistance to this compound is unavailable. Research into the specific molecular mechanisms that might confer resistance to this compound, such as alterations in drug transporters, metabolic inactivation, or target mutations, has not been identified in the available literature.

Synergistic and Antagonistic Effects with Other Chemotherapeutic Agents

There is a lack of published preclinical studies investigating the potential synergistic or antagonistic interactions of this compound when used in combination with other established chemotherapeutic agents. Such studies are crucial for determining the potential of a compound for combination therapy regimens in cancer treatment.

Molecular Markers of Anticancer Response

No specific molecular markers that could predict the cellular response to this compound have been identified. Research into biomarkers, such as the expression levels of specific enzymes involved in its metabolism or the presence of particular genetic mutations, is essential for patient stratification and personalized medicine approaches but appears not to have been conducted or published for this compound.

Structure Activity Relationship Sar Studies for 3 Chloro 3 Deoxyuridine Analogs

Influence of the 3'-Chloro Group on Biological Activity

The introduction of a chlorine atom at the 3'-position of the deoxyribose ring profoundly impacts the molecule's properties and its biological effects.

The substitution of the 3'-hydroxyl group with a chlorine atom introduces significant steric and electronic changes to the nucleoside analog. vulcanchem.com The chlorine atom is larger than a hydroxyl group, which can sterically influence the binding of the nucleoside to enzyme active sites. Electronically, the high electronegativity of the chlorine atom creates a dipole moment and alters the charge distribution within the sugar moiety. researchgate.net This can affect the stereoelectronic effects that govern the conformation of the pentose (B10789219) ring and the stability of the glycosidic bond. researchgate.net These modifications are crucial for the molecule's ability to be recognized and processed by cellular enzymes, such as kinases that are necessary for the activation of many nucleoside analogs.

The biological activity of 3'-substituted deoxyuridines varies significantly depending on the nature of the substituent. For instance, in the context of anti-HIV agents, 3'-fluoro-3'-deoxythymidine (FLT) and 3'-azido-3'-deoxythymidine (AZT) are well-known examples where the 3'-substituent is critical for activity. nih.govbibliotekanauki.pl

Comparing 3'-chloro-3'-deoxyuridine to its 3'-fluoro and 3'-azido counterparts reveals important structure-activity relationships. The size and electronegativity of the substituent at the 3' position play a decisive role. While the fluorine in 3'-fluoro derivatives is small and highly electronegative, the azido (B1232118) group in 3'-azido analogs is bulkier. bibliotekanauki.pl The chlorine atom in this compound presents an intermediate size and electronegativity. These differences influence how the nucleoside analog interacts with the active site of viral reverse transcriptases or other target enzymes. For example, the triphosphate of 5-chloro-2',3'-dideoxy-3'-fluorouridine has been shown to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The choice of the 3'-substituent can also affect the metabolic stability and toxicity profile of the compound. nih.govacs.org

Comparison of 3'-Substituted Deoxyuridine Analogs
Compound3'-SubstituentKey FeaturesReported Biological Activity
This compound-ClIntermediate size and electronegativity.Antiviral and anticancer potential.
3'-Fluoro-3'-deoxythymidine (FLT)-FSmall size, high electronegativity.Potent anti-HIV activity. nih.gov
3'-Azido-3'-deoxythymidine (AZT)-N3Bulky, pseudohalogen character.First approved anti-HIV drug. bibliotekanauki.pl

Role of the Uracil (B121893) Base in Activity and Selectivity

The uracil base is not merely a passive component of the nucleoside; its structure and modifications are critical for biological activity and selectivity.

Modifications at the C-5 position of the uracil ring are a common strategy to modulate the biological activity of nucleoside analogs. nih.gov Introducing different substituents at this position can impact the molecule's interaction with target enzymes and its metabolic fate. For example, the addition of a small alkyl group or a halogen can be well-tolerated and may even enhance activity. bibliotekanauki.pl Specifically, 5-chlorouracil (B11105) is known to have mutagenic properties. oup.com The synthesis of various 5-substituted pyrimidine (B1678525) nucleosides, including those with haloethyl groups, has been explored to understand the structural requirements for antiviral activity. tandfonline.com For instance, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) has demonstrated notable antiviral activity against herpes viruses. tandfonline.com The nature of the substituent at the 5-position can influence the compound's ability to be a substrate for nucleoside kinases, which is often a prerequisite for its biological action. bibliotekanauki.pl

Effect of 5-Position Modifications on Uracil Analogs
5-SubstituentExample CompoundImpact on Biological Activity
-HUridine (B1682114)Natural nucleoside.
-CH3Thymidine (B127349)Natural DNA nucleoside.
-F5-FluorouracilAnticancer drug. nih.gov
-Cl5-ChlorouracilMutagenic, potential antitumor agent. oup.com
-Br5-BromouracilAssociated with inflammation and considered carcinogenic. oup.com
-I5-IodouracilLethal and mutagenic effects on bacteriophage T4. oup.com
-CH2CH2Cl5-(2-Chloroethyl)-2'-deoxyuridineAntiviral activity against herpes viruses. tandfonline.com

Conformation of the Deoxyribose Sugar and Glycosidic Bond Rotation

The rotation around the glycosidic bond (the N-C1' bond) determines the relative orientation of the uracil base with respect to the sugar. The two main conformations are anti and syn. tum.de In the anti conformation, the bulk of the base is turned away from the sugar, which is the predominant conformation for pyrimidine nucleosides in standard DNA. nih.gov The syn conformation, where the base is positioned over the sugar ring, is generally less favorable for pyrimidines due to steric hindrance. The nature of the substituent at the 3'-position can influence the rotational barrier and the preferred glycosidic torsion angle (χ). These conformational preferences are critical for the proper alignment of the nucleoside analog within an enzyme's active site for catalysis to occur. pnas.org Computational studies on 5-chloro-2'-deoxyuridine (B16210) monophosphate have analyzed the stable conformers and the physical factors influencing their geometry. researchgate.net

Analysis of Sugar Pucker (e.g., C2'-endo, C3'-endo)

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. nih.gov In the C2'-endo (South) conformation, the C2' atom is displaced on the same side of the five-membered ring as the C5' atom, a conformation typically found in DNA. nih.govuni-koeln.de Conversely, the C3'-endo (North) conformation, where the C3' atom is displaced on the same side as the C5' atom, is characteristic of RNA. nih.govuni-koeln.de

The substitution at the 3'-position of the sugar ring significantly influences this conformational equilibrium. The electronegativity of the substituent at the 2' or 3' position is a dominant factor in determining the preferred pucker. oup.com For instance, the presence of an electronegative atom like fluorine at the 3'-position can strongly bias the equilibrium towards one conformation. Studies on 3'-substituted 2',3'-dideoxynucleosides have shown that 3'-fluoro derivatives exhibit a strong preference for the S-type (C2'-endo) conformation. nih.gov In contrast, the introduction of electron-donating groups, such as an amino group (NH2), at the 3'-position increases the population of the N-type (C3'-endo) conformation. nih.gov

In the case of 2'-chloro-2'-deoxyuridine (B1294582), a related compound, an 2E conformation (a form of C2'-endo) was observed. nih.gov While direct data for this compound is not explicitly detailed in the provided results, it is reasonable to infer that the presence of the chlorine atom at the 3'-position will have a pronounced effect on the sugar pucker equilibrium, likely favoring a specific conformation that influences its biological interactions.

Influence of Conformation on Biological Recognition

The conformational preference of the sugar moiety is critical for the biological recognition of nucleoside analogs by enzymes such as polymerases and kinases. nih.gov These enzymes often exhibit a preference for a specific sugar pucker. For example, DNA polymerases and reverse transcriptases generally favor a C3'-endo (North) conformation, while kinases often prefer a C2'-endo (South) conformation. nih.gov

The ability of a nucleoside analog to be phosphorylated to its active triphosphate form is a crucial step for its antiviral or anticancer activity. nih.gov This phosphorylation cascade is carried out by cellular kinases. Therefore, a nucleoside analog that preferentially adopts a South conformation may be a better substrate for these kinases, leading to more efficient activation.

Furthermore, the conformation of the nucleoside analog influences its interaction with the target enzyme, such as a viral polymerase. The three-dimensional shape of the nucleoside must be complementary to the active site of the enzyme for effective binding and incorporation into the growing nucleic acid chain. numberanalytics.com By designing nucleoside analogs that are "locked" into a specific, biologically active conformation, it is possible to enhance their binding affinity and selectivity for the target enzyme. nih.gov This conformational locking can be achieved through various chemical modifications, including the introduction of specific substituents on the sugar ring. nih.gov

Stereochemistry and Enantiomeric Effects on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug action. nih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can have vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net

In the context of nucleoside analogs, the stereochemistry at each chiral center of the sugar ring is critical for biological activity. The specific arrangement of substituents in three-dimensional space determines how the molecule fits into the binding site of a target protein. nih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even cause undesirable side effects. researchgate.net

For a nucleoside analog to be recognized and utilized by cellular enzymes, its stereochemical configuration must be compatible with the enzyme's active site. For instance, the enzymes involved in nucleic acid metabolism are highly specific for the natural D-isomers of nucleosides. Consequently, the L-enantiomers of many nucleoside analogs are often not recognized by these enzymes and are therefore biologically inactive. However, there are exceptions where L-nucleosides have shown significant biological activity, highlighting the complex nature of these interactions.

The introduction of a substituent like chlorine at the 3'-position of the deoxyribose ring in uridine creates a new chiral center. The resulting diastereomers can exhibit different biological activities due to their distinct three-dimensional arrangements. The precise stereochemistry of this compound will dictate its interaction with key enzymes, influencing its potential as a therapeutic agent.

Cellular Metabolism and Fate of 3 Chloro 3 Deoxyuridine in Research Models

Intracellular Metabolic Fate and Formation of Nucleotides

Once inside a cell, a nucleoside analog like 3'-Chloro-3'-deoxyuridine is expected to undergo a series of enzymatic transformations that determine its ultimate biological activity. These processes can be broadly categorized into anabolic pathways, which build up the molecule into its active form, and catabolic pathways, which lead to its degradation and inactivation.

Pathways of Anabolism: Phosphorylation and Conversion to Active Triphosphates

The crucial step in the activation of most nucleoside analogs is their sequential phosphorylation to the corresponding 5'-monophosphate, 5'-diphosphate, and finally, the biologically active 5'-triphosphate. This process is catalyzed by a series of cellular kinases.

For pyrimidine (B1678525) nucleosides, the initial phosphorylation is often the rate-limiting step. The primary enzymes responsible for the phosphorylation of deoxyuridine and its analogs are thymidine (B127349) kinase 1 (TK1) and deoxycytidine kinase (dCK). TK1, a key enzyme in the salvage pathway for thymidine, also phosphorylates deoxyuridine. researchgate.net Deoxycytidine kinase has a broader substrate specificity and can phosphorylate deoxycytidine, deoxyadenosine, and deoxyguanosine. colab.ws While human dCK does not typically phosphorylate thymidine or deoxyuridine, its broad specificity for other analogs makes it a candidate for the initial phosphorylation of modified nucleosides. mdpi.com

The efficiency of this initial phosphorylation step is highly dependent on the specific modifications of the nucleoside analog. For instance, modifications at the 3'-position can significantly influence the affinity of the compound for these kinases. Studies on various 3'-substituted nucleosides have shown a wide range of phosphorylation efficiencies by different kinases. bibliotekanauki.pl For example, 3'-azido-3'-deoxythymidine (AZT) is a substrate for thymidine kinase 1 (TK1), while 2',3'-dideoxycytidine (ddC) is phosphorylated by deoxycytidine kinase (dCK). bibliotekanauki.pl It is plausible that this compound would be a substrate for one of these kinases, with its 3'-chloro substitution influencing the binding and catalytic activity.

Once the monophosphate is formed, subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are generally carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes typically have a broader substrate specificity than the initial nucleoside kinases and are not usually the rate-limiting steps in the activation cascade. nih.gov The resulting this compound triphosphate would be the active metabolite capable of interacting with cellular machinery, such as DNA polymerases.

Pathways of Catabolism: Deamination and Degradation

In parallel to anabolic activation, nucleoside analogs are also subject to catabolic pathways that lead to their inactivation and excretion. For halogenated pyrimidine nucleosides, the catabolic pathway generally mirrors that of the natural nucleoside, uridine (B1682114). epo.org

A key catabolic enzyme is uridine phosphorylase, which can cleave the glycosidic bond to release the free base, in this case, a modified uracil (B121893). epo.org In many tumor cells where thymidine phosphorylase activity is low, uridine phosphorylase is the primary enzyme for this initial catabolic step. epo.org

Another important catabolic process is deamination, catalyzed by enzymes like cytidine (B196190) deaminase. This enzyme can convert cytidine and deoxycytidine to uridine and deoxyuridine, respectively. wikipedia.org While this compound is a uridine analog, the potential for deamination would be relevant for a corresponding 3'-chloro-3'-deoxycytidine analog.

The pyrimidine base, once cleaved, can be further degraded through a series of enzymatic reactions. The degradation of uracil and thymine (B56734) involves reduction to dihydrouracil (B119008) and dihydrothymine, followed by ring opening to produce β-ureidopropionate or β-ureidobutyrate, and finally breakdown to β-alanine or β-aminoisobutyrate, CO2, and ammonia. Halogenated pyrimidines are expected to follow a similar degradation route. researchgate.net

Interaction with Endogenous Metabolic Pathways

The introduction of a synthetic nucleoside analog can have significant repercussions for the cell's natural metabolic pathways, particularly the delicate balance of nucleotide pools required for DNA and RNA synthesis.

Effects on Deoxyribonucleotide Salvage Pathways

The salvage pathway is a crucial mechanism for recycling nucleosides and nucleobases from the breakdown of nucleic acids. By being a substrate for key salvage enzymes like thymidine kinase and deoxycytidine kinase, this compound would directly compete with the natural substrates (thymidine, deoxyuridine, deoxycytidine, etc.). researchgate.netcolab.ws This competition can lead to a decreased production of natural deoxyribonucleotides, potentially disrupting the balance of the dNTP pool.

Furthermore, the phosphorylated metabolites of this compound could act as feedback inhibitors of the salvage pathway enzymes, further perturbing the normal flux of this pathway. The accumulation of the triphosphate analog could inhibit the initial phosphorylation of natural nucleosides, creating a bottleneck in the salvage process.

Impact on De Novo Nucleotide Synthesis

The de novo synthesis pathway builds nucleotides from simpler precursor molecules. The pyrimidine de novo pathway culminates in the synthesis of uridine monophosphate (UMP), which is then converted to other pyrimidine nucleotides. oup.com This pathway is tightly regulated by feedback inhibition from its end products, such as UTP and CTP.

Studies on Intracellular Persistence of this compound Metabolites

The duration of action of a nucleoside analog is heavily dependent on the intracellular stability and persistence of its phosphorylated metabolites. The intracellular half-life of the triphosphate form is particularly critical as it determines the extent to which it can interact with its molecular targets.

For example, the intracellular stability of 2',3'-dideoxycytidine (ddC) has been studied in liposomal formulations, indicating that the cellular environment and delivery method can influence its persistence. nih.gov The chemical modifications on the sugar ring, such as the 3'-chloro group, would likely affect the susceptibility of the triphosphate to enzymatic degradation, thereby influencing its intracellular half-life. Further research is needed to quantify the intracellular concentrations and persistence of this compound and its phosphorylated derivatives to fully understand its pharmacological profile.

Advanced Analytical and Biophysical Methodologies in 3 Chloro 3 Deoxyuridine Research

Quantitative Analysis of 3'-Chloro-3'-deoxyuridine and its Metabolites in Biological Samples

Accurate quantification of this compound and its potential metabolites in complex biological matrices such as plasma, cells, or tissues is fundamental for pharmacokinetic and metabolic studies. Liquid chromatography-based methods are the gold standard for this purpose, offering high sensitivity and selectivity. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of nucleoside analogs and their phosphorylated metabolites. nih.gov Its exceptional sensitivity and specificity allow for the detection and quantification of compounds at very low concentrations, even in complex biological samples. researchgate.netunil.ch The methodology involves chromatographic separation of the analyte of interest from matrix components, followed by ionization and mass analysis.

The development of a robust LC-MS/MS method for this compound would involve several key steps. Sample preparation is critical and often employs protein precipitation or more advanced solid-phase extraction (SPE) to remove interfering substances. researchgate.net Chromatographic separation is typically achieved using reversed-phase columns. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the chance of interference. unil.ch A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. unil.ch

This approach can also be adapted to quantify potential metabolites, such as the mono-, di-, and triphosphate forms, which are the pharmacologically active species for many nucleoside analogs. nih.gov However, the high polarity of these phosphorylated metabolites presents challenges, often requiring specialized chromatographic techniques like ion-pairing or hydrophilic interaction liquid chromatography (HILIC). nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound This table presents hypothetical yet typical parameters for method development, based on established methods for similar nucleoside analogs.

ParameterValue/DescriptionPurpose
Sample Preparation Protein precipitation followed by Solid-Phase Extraction (SPE)To remove proteins and other interfering matrix components.
LC Column C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm)To separate the analyte from other compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile (B52724) and 0.1% Formic Acid in WaterTo elute the analyte from the column with good peak shape.
Flow Rate 0.5 - 1.0 mL/minTo ensure optimal separation and run time.
Ionization Source Electrospray Ionization (ESI), Positive ModeTo generate charged ions of the analyte for mass detection.
MS Analysis Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification.
Hypothetical MRM Precursor Ion (M+H)⁺ → Product IonSpecific mass transition for this compound.
Internal Standard Stable Isotope-Labeled this compoundTo correct for matrix effects and variability in sample processing.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another powerful technique for quantitative analysis. dokumen.pub While generally less sensitive than LC-MS/MS, it is a robust and widely accessible method suitable for many applications. nih.gov For nucleosides, which contain a chromophoric pyrimidine (B1678525) or purine (B94841) base, UV detection is highly effective. nih.govbmglabtech.com

An HPLC-UV method for this compound would share many principles with LC-MS/MS methods, particularly regarding sample preparation and chromatographic separation. nih.govscirp.org The key difference lies in the detector. A UV detector, typically set to the maximum absorbance wavelength of the uridine (B1682114) base (around 260-270 nm), is used for quantification. nih.govscirp.org The concentration of the compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. nih.gov This method has been successfully validated and applied for the analysis of other pyrimidine nucleosides like thymidine (B127349) and deoxyuridine in human plasma. nih.gov

Table 2: Typical HPLC-UV Method Characteristics for Nucleoside Analysis

ParameterValue/DescriptionReference/Rationale
Column Synergi 4µm Hydro-RP, 150x4.6mmCommon for separating polar nucleosides. nih.gov
Mobile Phase Isocratic mixture of phosphate (B84403) buffer and acetonitrile (e.g., 95:5 v/v)Provides stable retention and separation. nih.gov
Detection UV spectrophotometer at 267 nmWavelength near the absorbance maximum for uridine derivatives. nih.govscirp.org
Internal Standard Theophylline or another suitable non-interfering compoundUsed to ensure precision and accuracy. nih.gov
Run Time ~20 minutesA typical duration for achieving good separation. nih.gov
Quantitation Limit ~0.5 µg/mLA representative limit of quantitation for HPLC-UV methods. nih.gov

Spectroscopic Investigations of DNA/RNA Interactions

Spectroscopic techniques are indispensable for understanding how the incorporation of this compound affects the structure, stability, and conformation of DNA and RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgnih.gov For oligonucleotides containing this compound, ¹H NMR can provide detailed insights into the conformation of the furanose (sugar) ring and the orientation of the nucleobase. cdnsciencepub.com

Table 3: Key ¹H NMR Parameters for Conformational Analysis of a Modified Deoxyuridine

NMR ParameterStructural InformationExpected Effect of 3'-Chloro Substituent
J(H1'-H2') & J(H1'-H2'') Sugar Pucker (C2'-endo vs. C3'-endo equilibrium)Alteration of coupling constants, indicating a shift in the conformational equilibrium. cdnsciencepub.com
J(H3'-H4') Sugar PuckerThe 3'-chloro group directly affects the H3' proton, significantly changing its chemical shift and coupling. cdnsciencepub.com
NOE H6-H1'/H2' Glycosidic Torsion Angle (syn vs. anti)Determines the orientation of the uracil (B121893) base relative to the sugar.
Chemical Shift of H3' Local Electronic EnvironmentThe electronegative chlorine atom will cause a significant downfield shift of the H3' proton signal. cdnsciencepub.com

UV-Vis Spectroscopy for Binding Affinity Determinations

UV-Vis spectroscopy is a fundamental technique used to assess the stability of DNA and RNA duplexes, which is a direct measure of binding affinity. unchainedlabs.com The method relies on the hyperchromic effect: the absorbance of UV light at 260 nm is lower for double-stranded (dsDNA/dsRNA) than for single-stranded (ssDNA/ssRNA) nucleic acids. thermofisher.com

By monitoring the absorbance at 260 nm while gradually increasing the temperature, a "melting curve" can be generated. thermofisher.com The temperature at which 50% of the duplex has dissociated into single strands is defined as the melting temperature (Tm). A higher Tm indicates a more stable duplex and stronger binding affinity.

To evaluate the impact of this compound, one would synthesize an oligonucleotide containing this modification and a corresponding unmodified control sequence. These would then be annealed to their complementary strands. By comparing the Tm values of the modified and unmodified duplexes, the effect of the chloro-substitution on duplex stability can be quantified. A decrease in Tm would suggest that the modification destabilizes the duplex, while an increase would indicate enhanced stability. This information is critical for applications where the binding affinity of a modified oligonucleotide is paramount. nih.govuni-koeln.de

X-ray Crystallography of this compound-Containing Nucleic Acids or Protein Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information, revealing atomic-level details of molecular architecture. nih.govcreative-biostructure.com Obtaining a crystal structure of a DNA or RNA oligonucleotide containing this compound, either alone or in a complex with a protein, would offer unparalleled insight into its structural consequences. nih.gov

The process involves synthesizing and purifying the modified oligonucleotide, growing a high-quality single crystal, and then exposing it to a focused beam of X-rays. nih.govcreative-biostructure.com The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the molecule can be built. nih.gov

A crystal structure would precisely define the consequences of the 3'-chloro substitution on local and global nucleic acid conformation. It would unambiguously determine the sugar pucker, the glycosidic bond angle, and the backbone torsion angles. Furthermore, it would reveal how the chlorine atom is accommodated within the duplex and detail any new or altered intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that it might form. creative-biostructure.comnih.gov In a protein-nucleic acid complex, crystallography could show how the chlorine atom interacts with amino acid residues in the protein's binding pocket, providing a structural basis for changes in binding affinity or specificity.

Table 4: Structural Parameters Obtainable from X-ray Crystallography of a Modified Oligonucleotide

ParameterSignificance
Overall Structure A-form, B-form, Z-form, or other conformation of the nucleic acid helix.
Sugar Pucker Definitive conformation (e.g., C2'-endo, C3'-endo) of the furanose ring at the modification site.
Backbone Torsion Angles Precise values for the angles (α, β, γ, δ, ε, ζ) that define the phosphate-sugar backbone.
Bond Lengths & Angles High-precision measurements of all covalent bonds within the modified nucleoside.
Intermolecular Interactions Detailed mapping of hydrogen bonds, water-mediated contacts, and van der Waals forces.
Helical Parameters Rise, twist, and slide of the base pairs, providing a quantitative description of the helix geometry.

Cellular and Molecular Imaging Techniques for Intracellular Localization and Dynamics

Understanding the intracellular localization and dynamic processes of this compound is crucial for deciphering its metabolic fate and mechanism of action. Molecular imaging techniques provide the means to visualize and quantify the distribution of molecules within living cells and organisms non-invasively. rsc.orgcibm.ch

While direct imaging of this compound itself is not extensively documented, the methodologies applied to similar nucleoside analogs are directly relevant. These techniques typically involve modifying the molecule to incorporate a reporter moiety, such as a fluorophore for optical imaging or a radionuclide for nuclear imaging. acs.org

One powerful approach is the use of Raman microscopy, a label-free technique that can visualize molecular distributions. However, due to the inherently weak Raman signal, this method can be challenging for tracking low-concentration molecules in live cells. elsevierpure.com A more common strategy involves tagging the nucleoside analog. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine, contains an alkyne group that can be detected via a click chemistry reaction with a fluorescent azide, allowing for the visualization of DNA synthesis. elsevierpure.com A similar strategy could be envisioned for this compound, where a bioorthogonal handle is incorporated into its structure.

For in vivo studies, nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable. cibm.chacs.org These methods offer high sensitivity and allow for the quantitative tracking of a radiolabeled version of this compound throughout the body. This provides critical information on its biodistribution, pharmacokinetics, and target engagement. cibm.ch The development of such radiotracers is a key area of research in molecular imaging. vub.be

Key challenges in imaging this compound include the synthesis of a labeled version that retains its biological activity and the potential for the label to be cleaved from the parent molecule, leading to misleading signals. rsc.org Overcoming these hurdles is essential for accurately interpreting the intracellular dynamics of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. scispace.comcityu.edu.hk These approaches are particularly useful for understanding how this compound interacts with its biological targets and for designing novel analogs with improved properties.

Docking and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a nucleic acid. scispace.com In the context of this compound, docking studies can be employed to understand its interaction with the active site of target enzymes, for example, viral polymerases or cellular kinases. The process involves generating a three-dimensional model of the ligand and fitting it into the binding pocket of the receptor. The quality of the fit is evaluated using a scoring function, which provides an estimate of the binding affinity, often expressed as a binding energy (kcal/mol). scielo.org.za

Following docking, molecular dynamics (MD) simulations are frequently performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding event and allowing for the calculation of various parameters that describe the stability and flexibility of the system. nih.gov

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein-ligand complex from a reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular dynamics simulation of this compound bound to a target enzyme.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Enzyme Complex

ParameterValueInterpretation
Simulation Time 100 nsThe total duration of the simulation.
Average RMSD 1.5 ÅA low and stable RMSD indicates a stable binding pose of the ligand in the enzyme's active site.
Binding Free Energy (MM/PBSA) -45.5 kcal/molA negative value indicates a favorable binding interaction between the ligand and the enzyme.
Key Interacting Residues Asp185, Arg72, Tyr115Amino acid residues in the active site that form significant hydrogen bonds or hydrophobic interactions with the ligand.

These computational studies are instrumental in rationalizing the activity of this compound and guiding the synthesis of new derivatives with enhanced binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their biological effects. analchemres.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov In these approaches, a set of structurally related compounds with known biological activities (the training set) are aligned, and various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around them. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with the observed biological activities.

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where modifications to the chemical structure are likely to increase or decrease activity. For example, a map might indicate that a bulky substituent is favored in one region (steric field) or that a negatively charged group is disfavored in another (electrostatic field).

A robust QSAR model is characterized by high values for the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govnih.gov A high q² value, in particular, indicates good predictive ability of the model. nih.gov

The table below presents a hypothetical dataset and results for a 3D-QSAR study on a series of 3'-substituted deoxyuridine analogs.

Table 2: Hypothetical 3D-QSAR Model for 3'-Substituted Deoxyuridine Analogs

Compound3'-SubstituentExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)
Analog 1 -OH15.214.8
Analog 2 (this compound) -Cl2.52.9
Analog 3 -F5.14.7
Analog 4 -N₃1.82.1
Analog 5 -OCH₃25.624.9
Model Statistics
0.78
0.95
PLS Components 4

Such QSAR models provide invaluable guidance for the rational design of new this compound analogs with potentially superior therapeutic properties.

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